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Compound of Interest

Compound Name: YC-001

Cat. No.: B3386695

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of
YC-001 for in vivo studies, with a focus on its application in models of retinal degeneration. The
protocols are based on published preclinical research.

Compound Information

e Compound Name: YC-001

e Mechanism of Action: YC-001 is a novel, non-retinoid small molecule that acts as a
pharmacological chaperone for rod opsin.[1] It functions as an inverse agonist and a non-
competitive antagonist of rod opsin signaling.[1][2] By binding to rod opsin, YC-001 stabilizes
its structure, rescues the transport of misfolded opsin mutants, and silences its basal activity.

[2][3]

e Primary Indication in Preclinical Studies: Retinal degeneration, including models of retinitis
pigmentosa and light-induced retinal damage.

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vivo use of YC-001 from
published studies.

Table 1: In Vivo Dosage and Administration of YC-001
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Animal Administrat . Study
. Dosage Vehicle . Purpose
Model ion Route Duration
Protection
) from light-
Abca4-/- Intraperitonea 50, 200 ] )
) ) DMSO Single dose induced
Rdh8-/- mice [ (i.p.) mg/kg )
retinal
degeneration
C57BL/6 Intraperitonea 100, 200 DMSO Daily for 24 Acute toxicity
mice [ (i.p.) mg/kg days assessment
Ocular
C57BL/6J Intravitreal -~ PEG35 )
] Not specified ) Single dose clearance
mice (V1) Castor Ol
study
Table 2: Pharmacokinetic Parameters of YC-001 in Mice
Route of ]
Parameter Value . . Animal Model
Administration
Plasma Half-life (TY2) 34.5 minutes Intraperitoneal (i.p.) C57BL/6 mice
Ocular Half-life (T%%) 0.68 hours Intravitreal (IVI) C57BL/6J mice
Initial Plasma ) . .
) 7.28 pg/mL Intraperitoneal (i.p.) C57BL/6 mice
Concentration (Co)
Peak Concentration in ~ ~280 pmol/eye at 3 ] ) ]
Intraperitoneal (i.p.) C57BL/6 mice
Eye hours

Table 3: In Vitro and Ex Vivo Efficacy and Toxicity
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Assay Parameter Value CelllTissue Model
o NIH3T3 cells (P23H-
Chaperone Activity ECso 7.8 uM _
opsin rescue)
Opsin Binding ECso 0.98 uM Bovine rod opsin
) NIH3T3 cells (cAMP
Inverse Agonism ECso 8.22 uM
assay)
Retinal Explant RhoP23H/+ mouse
) ECso 20-22 pM )
Efficacy retinal explants
Retinal Explant RhoP23H/+ mouse
o TCso 202 pM _
Toxicity retinal explants
Retinal Explant Wild-type mouse
TCso 64 uM

Toxicity

retinal explants

Signaling Pathway of YC-001

YC-001 acts as an inverse agonist on rod opsin. In its basal state, rod opsin can activate the G-
protein Gi/o, which in turn inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic
AMP (cAMP). YC-001 binds to rod opsin and silences this basal activity, thereby preventing the
inhibition of adenylyl cyclase and leading to an increase in CAMP levels.

Cytosol

converts CAMP

Cell Membrane (Increased)

YC-001

ATP

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b3386695?utm_src=pdf-body
https://www.benchchem.com/product/b3386695?utm_src=pdf-body
https://www.benchchem.com/product/b3386695?utm_src=pdf-body
https://www.benchchem.com/product/b3386695?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3386695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

YC-001 Signaling Pathway

Experimental Protocols

This protocol details the procedure for evaluating the protective effects of a single dose of YC-
001 against acute light-induced retinal damage.

e Animal Model: 6-week-old Abca4-/-Rdh8-/- mice.
e Materials:
o YC-001
o DMSO (vehicle)
o 1% Tropicamide eye drops
o Anesthesia (e.g., ketamine/xylazine cocktail)
o Light source (2,000 lux)
o Electroretinography (ERG) equipment
e Procedure:

o Administer a single intraperitoneal (i.p.) injection of YC-001 (50 or 200 mg/kg) or an
equivalent volume of DMSO (control group).

o After a specified pre-treatment time (e.g., 3 hours, corresponding to peak eye
concentration), dilate the pupils of the mice with 1% tropicamide eye drops.

o Expose the mice to bright light (2,000 lux) for 5 minutes.
o Return the mice to a dark environment for recovery.

o At desired time points post-light exposure (e.g., every 5 minutes for up to 1 hour for
scotopic ERG), anesthetize the mice.
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o Perform single-flash scotopic ERG recordings to measure retinal function. The a-wave and
b-wave amplitudes are key indicators of photoreceptor and bipolar cell function,
respectively.

o At the end of the study, animals can be euthanized for histological analysis of the retina
(e.g., H&E staining, TUNEL assay for apoptosis) to assess photoreceptor survival.

This protocol is designed to evaluate the short-term toxicity of repeated YC-001 administration.
e Animal Model: C57BL/6 mice (starting at postnatal day 14).
e Materials:
o YC-001
o DMSO (vehicle)
o Animal scale
e Procedure:

o Divide mice into three groups: high-dose YC-001 (200 mg/kg), low-dose YC-001 (100
mg/kg), and vehicle control (DMSO).

o Administer daily i.p. injections from postnatal day 14 to day 38.
o Monitor the body weight of each mouse dalily.

o Observe the mice for any changes in behavior, feeding habits, or signs of distress
throughout the treatment period.

o Continue observation for a post-treatment period (e.g., 25 days) to monitor for delayed
toxic effects.

o At the end of the study, major organs can be collected for histopathological examination.

Experimental Workflow Diagram
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The following diagram illustrates a typical workflow for an in vivo study of YC-001 in a retinal

degeneration model.
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Considerations and Best Practices

In Vivo Experimental Workflow
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Solubility: YC-001 is typically dissolved in DMSO for in vivo administration. For intravitreal
injections, a biocompatible hydrophobic solvent like PEG35 castor oil has been used. Ensure
the final concentration of the vehicle is well-tolerated by the animals.

Pharmacokinetics: Due to the short plasma and ocular half-life of YC-001, the timing of
administration relative to the experimental endpoint is critical. For acute studies,
administration should be timed to coincide with the peak concentration of the compound at
the target tissue.

Blinding: To avoid bias, personnel performing functional or histological analyses should be
blinded to the treatment status of the animals.

Controls: Always include a vehicle-treated control group to account for any effects of the
solvent or the administration procedure itself.

Animal Welfare: All animal experiments should be conducted in accordance with institutional
and national guidelines for the care and use of laboratory animals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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